2-Methoxyethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Methoxyethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
2-Methoxyethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function, which can result in therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-Methoxyethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-car
Properties
Molecular Formula |
C28H31NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-methoxyethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO5/c1-4-33-24-13-9-8-12-21(24)26-25(28(31)34-15-14-32-3)18(2)29-22-16-20(17-23(30)27(22)26)19-10-6-5-7-11-19/h5-13,20,26,29H,4,14-17H2,1-3H3 |
InChI Key |
AKWPVUAJACVOBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCOC)C |
Origin of Product |
United States |
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